5,7-Dimethoxyflavanone: A Technical Guide to Natural Sources and Isolation
5,7-Dimethoxyflavanone: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavanone is a naturally occurring flavanone that has garnered significant scientific interest due to its diverse pharmacological activities. As a member of the flavonoid family, this compound exhibits a range of biological properties, including anti-inflammatory, anticancer, neuroprotective, and anti-sarcopenic effects. This technical guide provides a comprehensive overview of the principal natural sources of 5,7-dimethoxyflavanone, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of 5,7-Dimethoxyflavanone
5,7-Dimethoxyflavanone and structurally related methoxylated flavanones have been identified in a variety of plant species. The primary sources belong to the Zingiberaceae, Asteraceae, and Rutaceae families.
Table 1: Principal Natural Sources of 5,7-Dimethoxyflavanone and Related Compounds
| Plant Family | Species Name | Common Name | Plant Part | Reported Compound(s) |
| Zingiberaceae | Kaempferia parviflora | Black Ginger, Thai Ginseng | Rhizomes | 5,7-Dimethoxyflavanone[1][2][3] |
| Zingiberaceae | Boesenbergia rotunda | Chinese Ginger, Fingerroot | Rhizomes | 5,7-Dimethoxyflavanone[4] |
| Asteraceae | Chromolaena odorata (syn. Eupatorium odoratum) | Siam Weed | Aerial Parts, Leaves | Methoxylated flavanones[5] |
| Rutaceae | Citrus species | Orange, Mandarin, etc. | Peels | Polymethoxyflavones |
Quantitative Data on 5,7-Dimethoxyflavanone Content
The concentration of 5,7-dimethoxyflavanone can vary significantly depending on the plant source, geographical location, and the extraction method employed. Kaempferia parviflora is a particularly rich source of this compound.
Table 2: Quantitative Yield of 5,7-Dimethoxyflavanone from Kaempferia parviflora
| Extraction Method | Solvent | Analytical Method | Yield of 5,7-Dimethoxyflavanone | Reference |
| Soxhlet Extraction | 95% Ethanol | TLC-Densitometry | 2.15 ± 0.64 g/100 g of dry rhizomes | |
| Soxhlet Extraction | 95% Ethanol | TLC Image Analysis | 1.96 ± 0.51 g/100 g of dry rhizomes | |
| Maceration | 95% (v/v) Ethanol | Not specified | 48.10 g/100 mL of concentrated extract | |
| Ultrasound-Assisted Extraction (UAE) | 95% (v/v) Ethanol | Not specified | Optimized for total methoxyflavones |
Experimental Protocols for Isolation and Purification
The isolation of 5,7-dimethoxyflavanone from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are detailed methodologies based on published literature.
Protocol 1: Isolation of 5,7-Dimethoxyflavanone from Kaempferia parviflora Rhizomes
This protocol is based on the methods described for the extraction and quantification of 5,7-dimethoxyflavanone from K. parviflora.
1. Plant Material Preparation:
- Obtain fresh rhizomes of Kaempferia parviflora.
- Clean the rhizomes to remove any soil and debris.
- Slice the rhizomes into thin pieces and dry them in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
- Grind the dried rhizomes into a fine powder using a mechanical grinder.
2. Extraction:
- Soxhlet Extraction:
- Accurately weigh a known amount of the dried rhizome powder (e.g., 50 g).
- Place the powder in a thimble and insert it into a Soxhlet apparatus.
- Extract the powder with 95% ethanol for a sufficient duration (e.g., 6-8 hours or until the solvent in the siphon tube becomes colorless).
- Ultrasound-Assisted Extraction (Optimized):
- Combine the dried rhizome powder with 95% (v/v) ethanol at a solvent-to-solid ratio of 50:1 (mL/g).
- Place the mixture in an ultrasonic bath and sonicate for approximately 16 minutes.
- Separate the extract from the solid residue by filtration.
3. Purification and Analysis:
- Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.
- Thin-Layer Chromatography (TLC) Analysis:
- Prepare TLC plates coated with silica gel 60 F254.
- Spot the concentrated extract and a standard of 5,7-dimethoxyflavanone onto the plate.
- Develop the plate in a chromatographic tank using a mobile phase of toluene:chloroform:acetone:formic acid (5:4:1:0.2 v/v/v/v).
- Visualize the separated compounds under UV light (254 nm and 366 nm).
- Column Chromatography for Isolation:
- Pack a glass column with silica gel as the stationary phase.
- Load the concentrated extract onto the top of the column.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
- Collect fractions and monitor them by TLC to identify those containing 5,7-dimethoxyflavanone.
- Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
4. Characterization:
- Confirm the identity and purity of the isolated 5,7-dimethoxyflavanone using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with a reference standard.
Protocol 2: General Protocol for Isolation of Flavanones from Boesenbergia rotunda Rhizomes
This protocol is adapted from methodologies used for the isolation of flavonoids from B. rotunda.
1. Plant Material Preparation:
- Prepare dried and powdered rhizomes of Boesenbergia rotunda as described in Protocol 1.
2. Extraction and Partitioning:
- Macerate the powdered rhizomes (e.g., 5 kg) in ethanol at room temperature for 24 hours. Repeat the extraction three times.
- Filter the combined ethanolic extracts and concentrate them under vacuum to yield a crude extract.
- Partition the crude extract successively with n-hexane, chloroform, and ethyl acetate.
3. Chromatographic Purification:
- Subject the ethyl acetate fraction, which is expected to be rich in flavonoids, to Vacuum Liquid Chromatography (VLC) on silica gel.
- Elute the VLC column with a stepwise gradient of solvents of increasing polarity.
- Further purify the fractions obtained from VLC using gravity column chromatography on silica gel.
- Monitor the fractions by TLC to isolate the target flavanone.
4. Characterization:
- Characterize the purified compound using spectroscopic methods (UV, IR, NMR, MS) to confirm its structure as 5,7-dimethoxyflavanone.
Signaling Pathways and Biological Activities
5,7-Dimethoxyflavanone exerts its biological effects by modulating several key intracellular signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of 5,7-dimethoxyflavanone are primarily attributed to its ability to suppress the production of pro-inflammatory mediators. This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: Anti-inflammatory signaling pathway of 5,7-dimethoxyflavanone.
Anticancer Activity
5,7-Dimethoxyflavanone has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer mechanisms involve the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of the PI3K/Akt/mTOR signaling pathway.
Caption: Anticancer mechanisms of 5,7-dimethoxyflavanone.
Neuroprotective and Anti-Sarcopenic Effects
The neuroprotective effects of 5,7-dimethoxyflavanone are linked to its modulation of GABAergic and serotonergic pathways. Its ability to combat sarcopenia (age-related muscle loss) is associated with the stimulation of the PI3K/Akt/mTOR pathway, which promotes protein synthesis, and the upregulation of mitochondrial biogenesis.
Caption: Neuroprotective and anti-sarcopenic pathways of 5,7-dimethoxyflavanone.
Conclusion
5,7-Dimethoxyflavanone is a promising natural compound with significant therapeutic potential. Kaempferia parviflora stands out as a particularly rich and well-documented source. The experimental protocols provided in this guide offer a solid foundation for the isolation and purification of this flavanone for further research and development. Understanding its mechanisms of action through various signaling pathways is crucial for harnessing its full potential in the development of novel therapeutics for a range of diseases. Further studies are warranted to explore additional natural sources, optimize isolation techniques, and fully elucidate its pharmacological profile.
References
- 1. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5,7-Dimethoxyflavanone | C17H16O4 | CID 378567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
